2,2,2-Tribromoethyl dichlorophosphate
Overview
Description
2,2,2-Tribromoethyl dichlorophosphate is a chemical compound with the linear formula CBr3CH2OP(O)Cl2 . It is primarily used as a reagent for oligonucleotide and oligodeoxynucleotide synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C2H2Br3Cl2O2P . Its molecular weight is approximately 399.63 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 90-92 °C at 0.4 mmHg and a melting point of 34-36 °C . The molecular weight is approximately 399.63 g/mol .Scientific Research Applications
Organophosphate Flame Retardants
2,2,2-Tribromoethyl dichlorophosphate falls under the category of organophosphate flame retardants (OPFRs). These compounds, including tris(1,3-dichloro-2-propyl) phosphate and tris(2-chloroethyl) phosphate, are increasingly used in consumer products due to the phase-out of polybrominated diphenyl ether (PBDE) flame retardants. Their applications are found in products that require flame retardancy, such as textiles, building materials, and electronics (Ospina et al., 2018).
Environmental Occurrence and Exposure
Studies show that OPFRs like this compound are ubiquitous in environmental media and biotic matrices. They have been detected in various environments, including indoor dust, air, and surface waters. This widespread presence indicates their significant use and subsequent release into the environment (Wang et al., 2020), (Wang et al., 2015).
Health and Environmental Concerns
While OPFRs are essential for fire safety, there are growing concerns about their potential health impacts. Studies suggest that exposure to certain OPFRs can lead to adverse health effects, including endocrine disruption, reproductive toxicity, and neurotoxicity. These concerns underline the importance of understanding the environmental behavior and health risks of these compounds (Araki et al., 2014).
Potential for Bioremediation
Recent research has identified bacterial strains capable of degrading chlorinated OPFRs, which suggests a potential for bioremediation of environments contaminated with these compounds. This development could be crucial for mitigating the environmental and health impacts of OPFRs (Takahashi et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
1,1,1-tribromo-2-dichlorophosphoryloxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3Cl2O2P/c3-2(4,5)1-9-10(6,7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNHRWLNSWPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)OP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3Cl2O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403584 | |
Record name | 2,2,2-Tribromoethyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53676-22-5 | |
Record name | 2,2,2-Tribromoethyl dichlorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Tribromoethyl dichlorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.